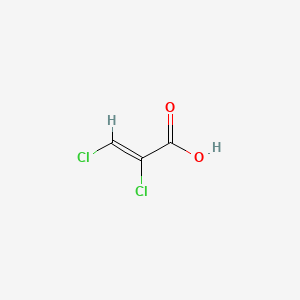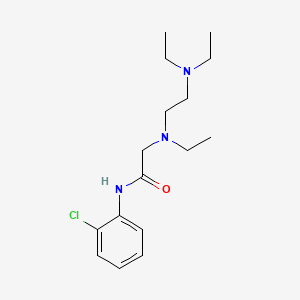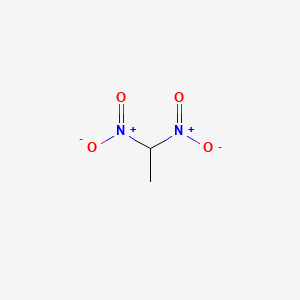
1,3-二乙基 2-(3-氯苯基)丙二酸酯
描述
“1,3-Diethyl 2-(3-chlorophenyl)propanedioate” is an organic compound with the molecular formula C13H15ClO4 . It has a molecular weight of 270.71 g/mol . The compound appears as a liquid .
Synthesis Analysis
While specific synthesis methods for “1,3-Diethyl 2-(3-chlorophenyl)propanedioate” were not found, a general method for the synthesis of similar compounds involves the reaction of an enolate anion with an alkyl halide . This process, known as alkylation, can be used to replace an α-hydrogen with an alkyl group, forming a new C-C bond .
Molecular Structure Analysis
The molecular structure of “1,3-Diethyl 2-(3-chlorophenyl)propanedioate” includes a chlorophenyl group attached to a propanedioate group via an ethyl bridge . The InChI key for this compound is IVLPRPZSLKVRGX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has a boiling point of 326.6°C at 760 mmHg . Its theoretical density is 1.206 g/cm3 . The compound should be stored at room temperature . Its refractive index is 1.512 .
科学研究应用
晶体结构和配位化学
- 该化合物在配位化学中显示出潜力。例如,一项研究发现,该分子由于其分子构象可以配位两个金属原子 (Meskini 等,2010)。
物理化学和溶剂相互作用
- 对该化合物物理化学性质的研究揭示了它与各种醇相互作用的见解。进行了过量摩尔体积测量,提供了与其在混合物中的行为相关的数据 (Wang & Yan, 2010)。
电化学和与镧系元素阳离子的络合
- 进行了电化学表征和与 Sm(3+)、Eu(3+)、Yb(3+)、Tb(3+) 等镧系金属离子的络合行为研究。这项工作提供了对氧化还原过程和材料科学中潜在应用的见解 (Amarandei 等,2014)。
热学和动力学研究
- 进行了涉及该化合物与发烟硝酸等其他化学物质反应的安全和危害评估研究,突出了其热学性质和工业过程中的潜在风险 (Veedhi 等,2016)。
分子合成和分析
- 已经探索了各种合成方法和分析,例如使用粘土催化剂进行高效中间体合成以及研究该化合物对烯烃的自由基加成 (Deshmukh 等,1999); (Byers & Lane, 1990)。
光谱分析和分子对接
- 该分子已通过量子化学方法和振动光谱技术进行表征。分子对接研究表明其在生物应用中的潜力 (Viji 等,2020)。
生物生产中的下游加工
- 该化合物已被提及到生物生产的二醇(如 1,3-丙二醇)的下游加工中,表明其与生物技术应用相关 (Xiu & Zeng, 2008)。
安全和危害
The compound is labeled with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
diethyl 2-(3-chlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPRPZSLKVRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295981 | |
| Record name | diethyl(3-chlorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(3-chlorophenyl)propanedioate | |
CAS RN |
93307-66-5 | |
| Record name | NSC106644 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl(3-chlorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)
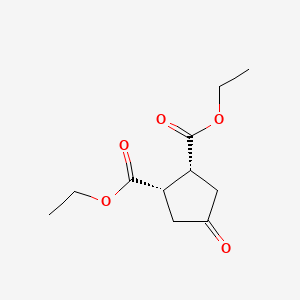

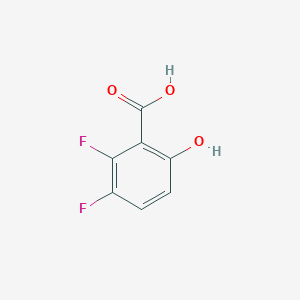
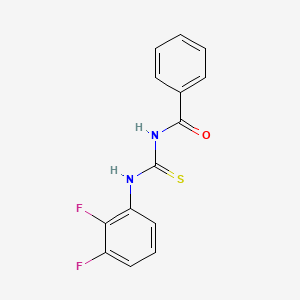
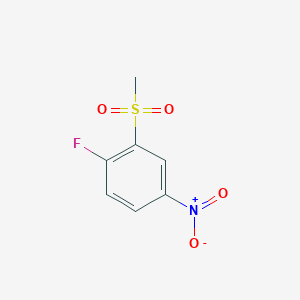
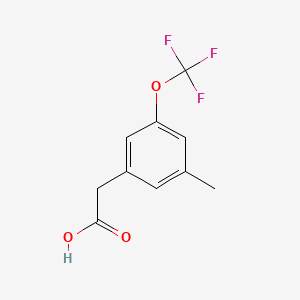
![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)

